molecular formula C8H8BrNO2 B1276632 5-BROMO-4,6-DIMETHYLNICOTINIC ACID CAS No. 93350-01-7

5-BROMO-4,6-DIMETHYLNICOTINIC ACID

Cat. No.: B1276632
CAS No.: 93350-01-7
M. Wt: 230.06 g/mol
InChI Key: QQGXFWWAZULHIZ-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethylnicotinic acid is a substituted nicotinic acid derivative featuring a pyridine ring with a carboxylic acid group at the 3-position, bromine at the 5-position, and methyl groups at the 4- and 6-positions. Nicotinic acid (pyridine-3-carboxylic acid) is a precursor to NAD/NADP coenzymes, and its derivatives are studied for applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

5-bromo-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGXFWWAZULHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427645
Record name 5-bromo-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93350-01-7
Record name 5-bromo-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-4,6-DIMETHYLNICOTINIC ACID typically involves the bromination of 4,6-dimethylpyridine-3-carboxylic acid. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-4,6-DIMETHYLNICOTINIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-BROMO-4,6-DIMETHYLNICOTINIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-4,6-DIMETHYLNICOTINIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Heterocycles

Compound Name Structure Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
5-Bromo-4,6-dimethylpyrimidine Pyrimidine C₆H₇BrN₂ 187.04 162–164 240.6 (predicted) Halogenated pyrimidine; methyl groups at 4,6
5-Bromo-4,4-dimethyl-THIQ·HCl Tetrahydroisoquinoline C₁₁H₁₅BrClN 292.61 Not reported Not reported Bicyclic structure; hydrochloride salt
Brominated pyrromethenes/porphyrins Porphyrin macrocycle Variable >500 (estimated) >290 Not reported High thermal stability; used in photodynamic therapy

Structural and Functional Comparisons

Core Heterocycle Differences

  • 5-Bromo-4,6-dimethylnicotinic Acid : Contains a pyridine ring (one nitrogen) with a carboxylic acid group. This polar functional group enhances solubility in aqueous media and enables salt formation.
  • 5-Bromo-4,6-dimethylpyrimidine : A pyrimidine (two nitrogen atoms at 1,3-positions) lacking a carboxylic acid group. The absence of an acid moiety reduces polarity, favoring organic-phase reactions.
  • Brominated Porphyrins : Macrocyclic structures with conjugated π-systems. Bromination increases photostability, making them suitable for optoelectronic applications.

Bromine: Electrophilic bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in all compounds. Carboxylic Acid (Nicotinic Acid): Enables conjugation to biomolecules (e.g., peptides) or coordination to metal centers, which is absent in the pyrimidine analog.

Research Findings

  • Synthetic Utility : Brominated pyrimidines like 5-bromo-4,6-dimethylpyrimidine are intermediates in nucleoside analog synthesis, with applications in antiviral and anticancer agents .
  • Material Science : Brominated porphyrins exhibit high thermal stability and are used in organic semiconductors and light-harvesting systems .
  • Limitations: The tetrahydroisoquinoline derivative’s bicyclic structure may restrict conformational flexibility, limiting its utility in catalysis compared to planar nicotinic acid derivatives.

Biological Activity

5-Bromo-4,6-dimethylnicotinic acid (5-Br-4,6-DMNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antioxidant, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of 5-Br-4,6-DMNA based on recent research findings.

This compound has the following chemical structure:

  • Molecular Formula: C8H8BrNO2
  • Molecular Weight: 230.06 g/mol

The presence of bromine and methyl groups in its structure contributes to its unique reactivity and biological properties.

The biological activity of 5-Br-4,6-DMNA is believed to be mediated through several mechanisms:

  • Nicotinic Acetylcholine Receptor Agonism: Due to its structural similarity to niacin, it may act as an agonist at nicotinic acetylcholine receptors, influencing neurotransmission and potentially impacting cognitive functions.
  • Antioxidant Activity: The compound has been shown to modulate oxidative stress by activating the Nrf2 signaling pathway, which enhances the expression of antioxidant proteins . This activity is crucial in protecting cells from oxidative damage.
  • Anticancer Activity: In vitro studies indicate that 5-Br-4,6-DMNA can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antioxidant Activity

Research indicates that 5-Br-4,6-DMNA exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. The mechanism involves the activation of the Nrf2 pathway, which leads to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Activity

In studies involving human leukemia K562 cells, 5-Br-4,6-DMNA demonstrated cytotoxic effects by inducing apoptosis without disrupting normal cell cycle progression. The compound's ability to inhibit tumor growth suggests potential therapeutic applications in cancer treatment .

Anti-inflammatory Effects

Preliminary studies suggest that 5-Br-4,6-DMNA may also possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation .

Case Studies

Study Findings
Study on Antioxidant Activity5-Br-4,6-DMNA activated Nrf2 pathway leading to increased SOD and catalase levels in HaCaT cells exposed to H₂O₂ .
Anticancer StudyDemonstrated significant reduction in viability of K562 leukemia cells with induction of apoptosis observed through flow cytometry analysis .
Inflammatory Response StudyShowed reduced levels of TNF-α and IL-6 in macrophages treated with 5-Br-4,6-DMNA compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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